molecular formula C17H25N3O3S B3503494 1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide

1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B3503494
M. Wt: 351.5 g/mol
InChI Key: VYMJFAMWFOTLDL-UHFFFAOYSA-N
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Description

1’-(Phenylsulfonyl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound featuring a bipiperidine core with a phenylsulfonyl group and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(phenylsulfonyl)-1,4’-bipiperidine-4’-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bipiperidine core, followed by the introduction of the phenylsulfonyl group and the carboxamide functionality. Key steps may include:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 1’-(Phenylsulfonyl)-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’-(Phenylsulfonyl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1’-(phenylsulfonyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bipiperidine core may interact with receptors or enzymes, modulating their activity. The carboxamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1’-(Phenylsulfonyl)-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of a bipiperidine core, phenylsulfonyl group, and carboxamide functionality. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c18-16(21)17(19-11-5-2-6-12-19)9-13-20(14-10-17)24(22,23)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJFAMWFOTLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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